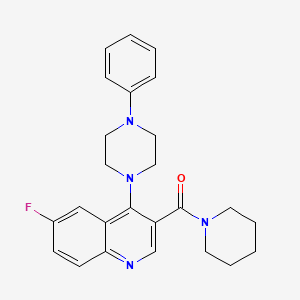

(6-氟-4-(4-苯基哌嗪-1-基)喹啉-3-基)(哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, often involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products are obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

Quinoline derivatives, such as “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, are characterized by a nitrogen-containing bicyclic structure . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism of action is different from antibiotics and other groups of antibacterials drugs .科学研究应用

氧化转化和环境归宿

- 氧化转化:研究表明,与指定化合物具有结构相似性的氟喹诺酮类抗菌剂在环境条件下会发生氧化转化。这个过程涉及与二氧化锰的相互作用,导致特定部分的脱烷基和羟基化,而喹诺酮环大部分保持完整。这项研究提供了对这些化合物在沉积物-水环境中的归宿的见解(张和黄,2005)。

抗菌和抗结核特性

- 抗结核活性:与查询化合物密切相关的美氟喹酮衍生物显示出有希望的抗结核活性。这项研究突出了这些衍生物的晶体结构和活性,表明它们在治疗结核病方面的潜力(Wardell 等人,2011)。

- 广谱抗菌药物:喹诺酮类,指定化合物所属的类别,被称为广谱抗菌药物。它们靶向细菌酶,并已用于治疗各种细菌性疾病。该研究讨论了新型喹诺酮类似物的合成及其增强的活性(Naeem 等人,2016)。

药理和治疗潜力

- 5-HT1A 受体激动剂:对结构上类似于查询化合物的 2-吡啶甲胺的新型衍生物的研究显示出在 5-HT1A 受体上具有有效且选择性的激动剂活性。这些发现对开发抗抑郁症治疗具有影响(Vacher 等人,1999)。

- 微管聚合抑制剂:某些与指定化合物密切相关的 2-苯胺基-3-芳基喹啉已被确定为有效的微管聚合抑制剂。这一特性使它们成为癌症治疗的潜在候选者(Srikanth 等人,2016)。

作用机制

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can exhibit a wide variety of biological activities .

Biochemical Pathways

It is known that piperidine derivatives can affect a wide variety of biological pathways .

Pharmacokinetics

It is known that piperidine derivatives can exhibit a wide variety of pharmacokinetic properties .

Result of Action

It is known that piperidine derivatives can exhibit a wide variety of biological effects .

Action Environment

It is known that piperidine derivatives can exhibit a wide variety of responses to different environmental factors .

未来方向

The swift development of new molecules containing the quinoline nucleus, including “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins. It has been found to have a significant impact on the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor that plays a crucial role in various biochemical reactions . The nature of these interactions is primarily allosteric, meaning that (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone binds to a site on the receptor different from the active site, modulating its activity .

Cellular Effects

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone has a profound effect on various types of cells and cellular processes. It influences cell function by modulating the activity of the M4 muscarinic acetylcholine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone involves binding interactions with the M4 muscarinic acetylcholine receptor . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

属性

IUPAC Name |

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O/c26-19-9-10-23-21(17-19)24(22(18-27-23)25(31)30-11-5-2-6-12-30)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1,3-4,7-10,17-18H,2,5-6,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOMTGKCQZATSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)

![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)

![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)

![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2969804.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)